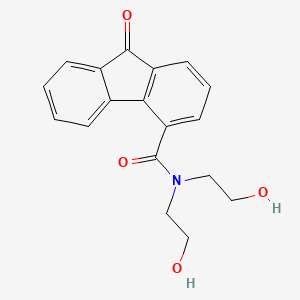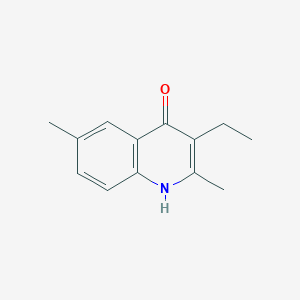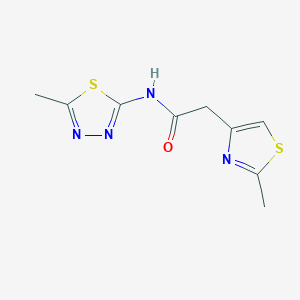![molecular formula C21H26N2O3 B5622945 N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1-phenylcyclopentanecarboxamide](/img/structure/B5622945.png)
N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1-phenylcyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-{(3R,4S)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1-phenylcyclopentanecarboxamide** represents a unique structure of interest for its potential applications in various fields of chemistry and pharmacology, excluding its drug use, dosage, and side effects. This section introduces the compound and outlines the significance of studying its synthesis, molecular and structural analysis, and chemical properties.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler building blocks. While no direct synthesis for the compound is provided, research on similar compounds, such as the synthesis of tetrahydrofuran derivatives, offers valuable insights. These processes typically involve etherification, oximation, and Beckmann rearrangement techniques, as demonstrated in the synthesis of related compounds (Chen, Ye, & Hu, 2012). Such methodologies could be adapted for the synthesis of N-{(3R,4S)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1-phenylcyclopentanecarboxamide** by incorporating the specific functional groups and stereochemistry.
Molecular Structure Analysis
The molecular structure of complex compounds is often elucidated using techniques such as NMR, MS, and X-ray crystallography. For instance, crystal structure determination through X-ray diffraction analysis provides insight into the spatial arrangement of atoms within a molecule, as seen in studies of similar compounds (Chen, Ye, & Hu, 2012). This information is crucial for understanding the compound's reactivity, stability, and interactions with other molecules.
Chemical Reactions and Properties
The chemical reactions and properties of a compound are defined by its functional groups and molecular structure. Research into related compounds, such as the synthesis and characterization of tetrahydrofuran derivatives, sheds light on potential reactivities, such as susceptibility to hydrolysis, oxidation, and other chemical transformations (Chen, Ye, & Hu, 2012).
Physical Properties Analysis
Physical properties, including melting point, boiling point, solubility, and crystalline structure, are essential for the practical handling and application of chemical compounds. These properties can be predicted based on molecular structure and have been studied extensively in compounds with similar structural features (Chen, Ye, & Hu, 2012).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with other chemical agents, and stability under various conditions, are influenced by the compound's molecular structure. Studies on related molecules provide a foundation for understanding these aspects, which are crucial for predicting how the compound might behave in different chemical environments (Chen, Ye, & Hu, 2012).
Propriétés
IUPAC Name |
N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-15-11-18(26-23-15)12-16-13-25-14-19(16)22-20(24)21(9-5-6-10-21)17-7-3-2-4-8-17/h2-4,7-8,11,16,19H,5-6,9-10,12-14H2,1H3,(H,22,24)/t16-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEXGKZCTUMVCU-APWZRJJASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2COCC2NC(=O)C3(CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3(CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1-phenylcyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-chlorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5622888.png)

![1-(cyclopropylcarbonyl)-4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5622893.png)


![5-chloro-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5622904.png)
![7-{1-cyclohexyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine](/img/structure/B5622919.png)
![7-isopropyl-2-[(4-methylpiperazin-1-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5622927.png)
![1-[(4-bromophenoxy)acetyl]azepane](/img/structure/B5622928.png)
![1-(4-aminophenyl)-2-{[2-methoxy-1-(4-methoxyphenyl)vinyl]amino}ethanone](/img/structure/B5622952.png)
![N-ethyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5622958.png)
![(1S*,5R*)-3-(3-chlorobenzoyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5622963.png)